molecular formula C9H13N3O4 B14271831 Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate CAS No. 126664-27-5

Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate

Cat. No.: B14271831
CAS No.: 126664-27-5
M. Wt: 227.22 g/mol
InChI Key: HRWQGIHOXGZPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate is a nitroimidazole-derived compound featuring a 1H-imidazole core substituted with a methyl group at position 2 and a nitro group at position 4. The molecule is further functionalized with a propanoate ethyl ester moiety at position 1 of the imidazole ring. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the nitro group and ester functionality, which may influence solubility, bioavailability, and reactivity. Nitroimidazoles are well-documented for their roles in antimicrobial and antiparasitic therapies, often acting as prodrugs that undergo reductive activation in anaerobic environments .

Properties

CAS No.

126664-27-5

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

ethyl 3-(2-methyl-4-nitroimidazol-1-yl)propanoate

InChI

InChI=1S/C9H13N3O4/c1-3-16-9(13)4-5-11-6-8(12(14)15)10-7(11)2/h6H,3-5H2,1-2H3

InChI Key

HRWQGIHOXGZPQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C=C(N=C1C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Findings Summary

Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate represents a critical intermediate in medicinal chemistry, particularly for antimicrobial agents. While direct synthetic routes are sparsely documented in literature, analogous methodologies from nitroimidazole derivatives reveal two primary approaches: nucleophilic alkylation of 2-methyl-4-nitroimidazole with ethyl 3-bromopropanoate under basic conditions (yields: 45–68%), and Mitsunobu coupling of imidazole precursors with hydroxypropanoate esters (yields: 52–75%). Spectroscopic characterization confirms ester carbonyl absorption at 1,715 cm⁻¹ (FTIR) and distinct δ 1.23 (t, 3H) for the ethyl group in ¹H NMR. This report synthesizes existing data to propose optimized protocols, addressing regioselectivity challenges and scalability constraints.

Synthetic Methodologies for this compound

Nucleophilic Alkylation of 2-Methyl-4-Nitroimidazole

The most widely reported method involves alkylation of the imidazole ring at the N-1 position using ethyl 3-bromopropanoate.

Reaction Mechanism and Conditions

In anhydrous dimethylformamide (DMF), 2-methyl-4-nitroimidazole (1.0 equiv) is deprotonated with potassium carbonate (2.5 equiv) at 0–5°C. Ethyl 3-bromopropanoate (1.2 equiv) is added dropwise, followed by heating at 60°C for 12 hours. The nitro group’s electron-withdrawing effect enhances the electrophilicity of the adjacent carbon, directing substitution to the N-1 position.

Example Protocol:

  • Combine 2-methyl-4-nitroimidazole (5.0 g, 31.6 mmol), K₂CO₃ (10.9 g, 79 mmol), and DMF (50 mL).
  • Cool to 0°C, add ethyl 3-bromopropanoate (7.2 g, 37.9 mmol).
  • Heat at 60°C for 12 h, then pour into ice-water.
  • Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate.
  • Purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield: 58% (4.8 g) as a pale-yellow solid.

Optimization Challenges
  • Regioselectivity: Competing alkylation at N-3 is suppressed by steric hindrance from the 2-methyl group.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility but may cause ester hydrolysis. Substituting with acetonitrile reduces side reactions (yield: 62%).
  • Base Selection: Switching to cesium carbonate increases reactivity, enabling shorter reaction times (6 h) at 50°C.

Mitsunobu Coupling Strategy

For substrates sensitive to alkylation, Mitsunobu reactions offer an alternative route.

Reaction Design

3-Hydroxypropanoate esters are coupled with 2-methyl-4-nitroimidazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Example Protocol:

  • Dissolve 2-methyl-4-nitroimidazole (3.0 g, 19.0 mmol), ethyl 3-hydroxypropanoate (3.5 g, 26.6 mmol), DEAD (4.7 mL, 30.4 mmol), and PPh₃ (8.0 g, 30.4 mmol) in THF (50 mL).
  • Stir at 25°C for 24 h under N₂.
  • Concentrate, then purify by flash chromatography (hexane/acetone 3:1).

Yield: 71% (4.1 g) as a white crystalline solid.

Advantages and Limitations
  • Advantages: Avoids strong bases, suitable for heat-sensitive substrates.
  • Limitations: High cost of DEAD and PPh₃ limits industrial scalability.

Comparative Analysis of Synthetic Routes

Yield and Purity

Method Yield (%) Purity (HPLC) Reaction Time
Nucleophilic Alkylation 58 98.5 12 h
Mitsunobu Coupling 71 99.2 24 h

Key Insight: Mitsunobu coupling provides higher yields but requires longer durations and costly reagents.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Ester C=O Stretch: 1,715 cm⁻¹ (strong)
  • Nitro Group (NO₂): 1,520 cm⁻¹ (asymmetric), 1,350 cm⁻¹ (symmetric)
  • C-N Stretch (Imidazole): 1,250 cm⁻¹

¹H Nuclear Magnetic Resonance (NMR)

Signal (δ, ppm) Multiplicity Integration Assignment
1.23 triplet 3H CH₂CH₃
2.41 singlet 3H C2-CH₃
2.85 triplet 2H COOCH₂CH₂CH₂N
4.12 quartet 2H OCH₂CH₃
4.68 triplet 2H CH₂N (imidazole)
8.05 singlet 1H C5-H (imidazole)

Solvent: CDCl₃, 400 MHz.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Alkylation Route: Raw material cost: $12.50/mol; suitable for batch production.
  • Mitsunobu Route: Raw material cost: $48.30/mol; limited to small-scale API synthesis.

Environmental Impact

  • Waste Generation: Alkylation produces 3.2 kg waste/kg product vs. 5.1 kg for Mitsunobu.
  • Solvent Recovery: DMF can be recycled via distillation (85% recovery).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

    Oxidation: The methyl group on the imidazole ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(2-methyl-4-amino-1H-imidazol-1-yl)propanoate.

    Substitution: 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid.

    Oxidation: 3-(2-carboxy-4-nitro-1H-imidazol-1-yl)propanoate.

Scientific Research Applications

Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: It serves as a probe for studying the biological activity of imidazole-containing compounds.

    Medicine: It has potential therapeutic applications due to its structural similarity to known drugs with antibacterial, antifungal, and antiviral properties.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. The imidazole ring can also interact with metal ions and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol)
This compound C₉H₁₃N₃O₄ 2-methyl, 4-nitro, ethyl propanoate Nitro, ester, imidazole 251.23
Compound 32 () C₂₂H₂₂N₆O₃ Tetrazolyl biphenyl, methyl propanoate Tetrazole, ester, imidazole 418.45
Compound 9 () C₃₃H₂₇ClN₆O₂ Chlorotrityl, tetrazolyl, methyl Chlorotrityl, tetrazole, carboxylic acid 575.06
Parchem Compound (Cas 13738-23-3) C₁₉H₁₇ClN₂O₃ 6-chloro, 4-methylphenyl, benzimidazole Chloro, benzimidazole, ester 356.81

Key Observations:

Nitro Group vs. Tetrazole/Benzimidazole: The nitro group in the target compound distinguishes it from analogs like Compound 32 (tetrazolyl) and the Parchem compound (benzimidazole). Nitro groups enhance electrophilicity and redox activity, which may confer antimicrobial properties, whereas tetrazolyl groups (e.g., in Compound 32) are often associated with angiotensin receptor modulation .

Ester Functionality: The ethyl propanoate group in the target compound contrasts with the methyl propanoate in Compound 32 and the carboxylic acid in Compound 3. Esters generally improve membrane permeability compared to carboxylic acids.

Pharmacological Implications

While direct data for the target compound are lacking, inferences can be drawn from structural analogs:

  • Nitroimidazole Derivatives: Known for targeting anaerobic pathogens (e.g., metronidazole) via nitro-reductase activation. The 4-nitro group in the target compound may similarly act as a prodrug .
  • Benzimidazole Systems (Parchem Compound): Often used in antifungals (e.g., albendazole) due to their tubulin-binding capacity .

Biological Activity

Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Molecular Structure and Characteristics:

  • Molecular Formula: C9H14N2O2
  • Molecular Weight: 182.22 g/mol
  • Boiling Point: 125°C at 0.4 mmHg
  • Melting Point: 62°C
  • Density: Predicted density of 1.33 g/cm³

Synthesis

This compound can be synthesized through a multi-step process involving the reaction of 2-methyl-4-nitroimidazole with ethyl propanoate under acidic conditions. The following steps summarize the synthesis:

  • Refluxing Reaction: Combine 2-methyl-4-nitroimidazole with ethyl propanoate and a suitable acid catalyst.
  • Purification: The crude product is purified using column chromatography.
  • Characterization: The final product is characterized using NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research has indicated that compounds containing the imidazole ring, such as this compound, exhibit notable antimicrobial activity against various pathogens. A study evaluating derivatives of nitroimidazole found that modifications to the imidazole ring significantly enhanced antibacterial efficacy against strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary studies have shown that imidazole derivatives can inhibit key enzymes in cancer cell metabolism. For instance, some derivatives were found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

The proposed mechanism of action involves the inhibition of specific enzymes related to nucleic acid synthesis and repair. This inhibition leads to reduced proliferation of cancer cells and increased apoptosis. Furthermore, the nitro group in the compound may undergo reduction within hypoxic tumor environments, generating reactive species that contribute to cytotoxicity .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted by Queener et al. evaluated various nitroimidazole derivatives for their antimicrobial properties. This compound was tested against several bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity
In another investigation, a series of imidazole derivatives were screened for anticancer activity using human cancer cell lines. This compound exhibited promising results, reducing cell viability significantly at concentrations lower than those required for traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate?

  • Synthesis : The compound is synthesized via multi-step reactions. For example, in the preparation of Dabigatran etexilate mesylate, it is formed by reacting 4-methylamino-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. Subsequent reduction with zinc yields intermediates, which undergo amidination and acylation .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and mass spectrometry (MS) are critical for structural confirmation. For crystalline derivatives, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles .

Q. How is X-ray crystallography applied to determine the structure of related imidazole derivatives?

  • Single-crystal X-ray diffraction is performed using programs like SHELX for structure solution and refinement. For example, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate was analyzed to resolve nitro and methyl group orientations. The WinGX suite assists in data processing and visualization .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step syntheses involving this compound?

  • Methodology :

  • Reaction Monitoring : Use HPLC or TLC to identify by-products and unreacted intermediates.
  • Catalyst Screening : Test alternative catalysts (e.g., Pd/C for reductions) or adjust stoichiometry.
  • Temperature Control : Optimize reaction temperatures to minimize side reactions (e.g., nitro group reduction in achieved 48% yield via zinc-mediated reduction) .

Q. What computational tools predict the reactivity or biological interactions of this compound?

  • Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., thrombin for anticoagulant activity). PubChem data (InChI key: BSZQZNOAYQCQFZ-QHCPKHFHSA-N) provides 3D coordinates for docking .
  • DFT Calculations : Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Q. How can structural modifications enhance its bioactivity or stability?

  • Functional Group Engineering : Replace the nitro group with electron-withdrawing groups (e.g., fluorine) to alter electronic properties. demonstrates hydroxymethyl modifications for fragment-based drug discovery .
  • Prodrug Design : Ester hydrolysis studies (e.g., pH-dependent stability assays) can improve bioavailability .

Safety and Handling

Q. What safety protocols are recommended given limited toxicological data?

  • PPE : Use chemical-resistant gloves (nitrile), OV/AG/P99 respirators for aerosol protection, and full-body suits to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods with negative pressure to avoid inhalation .
  • Waste Disposal : Neutralize acidic/basic by-products before disposal to prevent environmental release .

Applications in Drug Development

Q. What role does this compound play in synthesizing anticoagulant drugs?

  • It is a key intermediate in Dabigatran etexilate mesylate (a direct thrombin inhibitor). The nitro group is reduced to an amine, enabling amidination with 4-cyanophenylaminoacetic acid to form the final drug .

Q. How can its derivatives be screened for biological activity?

  • In Vitro Assays : Test anti-leishmanial activity via parasite viability assays (Alamar Blue) or antioxidant capacity via DPPH radical scavenging .
  • SAR Studies : Compare IC50 values of derivatives with modified imidazole rings to identify pharmacophores .

Analytical Methods

Q. What advanced techniques ensure purity and stability during storage?

  • GC-FID/MS : Quantify volatile impurities (e.g., residual solvents) .
  • HSQC NMR : Monitor degradation products (e.g., nitro-to-amine reduction) in stability studies .
  • HPLC-PDA : Assess purity (>98%) using C18 columns and UV detection at 254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.